2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Description
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C25H20FN3O3S2 and its molecular weight is 493.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazole structure have been reported to interact with cysteine . Cysteine plays a key role in all life forms .
Mode of Action
A similar compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (bt-ac), was developed for selectively sensing cysteine . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine . This suggests that our compound might interact with its target in a similar manner, leading to significant changes in its properties.
Pharmacokinetics
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to have good thermal and electrochemical stability , which might influence the compound’s bioavailability.
Result of Action
A similar compound, bt-ac, was successfully used for imaging cysteine in hepg2 cells and zebrafish , suggesting that our compound might have similar applications in molecular imaging.
Action Environment
Similar compounds have been reported to show enhanced emission due to restricted conformational changes when coordinated with other compounds . This suggests that the compound’s action could be influenced by its molecular environment.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S2/c1-34(31,32)19-10-11-21-23(13-19)33-25(27-21)28-24(30)12-17-15-29(22-5-3-2-4-20(17)22)14-16-6-8-18(26)9-7-16/h2-11,13,15H,12,14H2,1H3,(H,27,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIXCLFWTDQMDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.